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molecular formula C8H8Br2 B047692 1,4-Dibromo-2,5-dimethylbenzene CAS No. 1074-24-4

1,4-Dibromo-2,5-dimethylbenzene

Cat. No. B047692
M. Wt: 263.96 g/mol
InChI Key: QENIALCDPFDFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09196847B2

Procedure details

4 g (15 mmol, 1 eq.) of 1,4-dibromo-2,5-dimethylbenzene are solubilized in 50 mL of distilled THF, in a Schlenk tube under argon. The medium is then cooled to −78° C., then 6.6 mL (16.6 mmol, 1.1 eq.) of BuLi (2.5M in hexane) are added dropwise. After stirring at this temperature for 1 hour, 5.3 mL (68 mmol, 4.5 eq.) of freshly distilled DMF are added. The reaction medium is again stirred at this temperature for 1 hour, and then the temperature returns to ambient temperature overnight. Next, the medium is diluted with a solution of ammonium chloride and then extracted three times with ethyl acetate. The organic phases are combined, dried over magnesium sulphate, and concentrated under reduced pressure. The residue is purified by silica column chromatography (eluent: ethyl acetate/petroleum ether: 80/20), so as to give a white solid (m: 1.3 g, yield: 40%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][C:3]=1[CH3:10].[Li]CCCC.CN([CH:19]=[O:20])C>C1COCC1.[Cl-].[NH4+]>[Br:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([CH:19]=[O:20])=[C:3]([CH3:10])[CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)Br)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is again stirred at this temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to ambient temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica column chromatography (eluent: ethyl acetate/petroleum ether: 80/20)
CUSTOM
Type
CUSTOM
Details
so as to give a white solid (m: 1.3 g, yield: 40%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC(=C(C=O)C=C1C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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